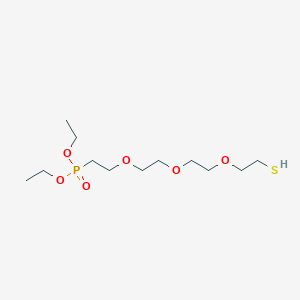
Me3SnOH
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Trimethyltin hydroxide, also known as Me3SnOH, is an organotin compound with the chemical formula C3H10OSn. It is a white solid that is soluble in water and other polar solvents. This compound is known for its use in organic synthesis and as an intermediate in the production of various chemical products .
Métodos De Preparación
Trimethyltin hydroxide can be synthesized through several methods. One common method involves the reaction of trimethyltin chloride with potassium hydroxide in methanol. The reaction proceeds as follows:
Me3SnCl+KOH→this compound+KCl
The reaction mixture is stirred at room temperature, and the resulting solid potassium chloride is filtered off. The filtrate is then concentrated under reduced pressure to yield trimethyltin hydroxide .
Análisis De Reacciones Químicas
Trimethyltin hydroxide undergoes various chemical reactions, including:
Hydrolysis: Trimethyltin hydroxide can hydrolyze esters to produce carboxylic acids and alcohols.
Oxidation: It can be oxidized to form trimethyltin oxide, which is used in various industrial applications.
Substitution: Trimethyltin hydroxide can undergo substitution reactions with halides to form other organotin compounds.
Aplicaciones Científicas De Investigación
Trimethyltin hydroxide has several applications in scientific research:
Organic Synthesis: It is used as a reagent for the selective hydrolysis of esters, which is valuable in the synthesis of complex organic molecules.
Medicinal Chemistry: Trimethyltin hydroxide is used as an intermediate in the synthesis of biologically active molecules, including pharmaceuticals.
Material Science: It is used in the production of organotin compounds that are employed as stabilizers in the manufacturing of plastics and other materials.
Mecanismo De Acción
The mechanism of action of trimethyltin hydroxide involves its ability to act as a nucleophile, attacking electrophilic centers in various substrates. This nucleophilic behavior allows it to participate in hydrolysis, oxidation, and substitution reactions. The molecular targets and pathways involved depend on the specific reaction and substrate .
Comparación Con Compuestos Similares
Trimethyltin hydroxide can be compared with other organotin compounds such as:
Trimethyltin chloride (Me3SnCl): Similar to trimethyltin hydroxide, it is used in organic synthesis but is more reactive due to the presence of the chloride group.
Trimethyltin oxide (Me3Sn2O): This compound is formed by the oxidation of trimethyltin hydroxide and is used in industrial applications.
Trimethyltin acetate (Me3SnOAc): Another organotin compound used in organic synthesis, particularly for acetylation reactions.
Trimethyltin hydroxide is unique in its ability to selectively hydrolyze esters without affecting other functional groups, making it a valuable reagent in organic synthesis .
Propiedades
IUPAC Name |
trimethylstannanylium;hydroxide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3CH3.H2O.Sn/h3*1H3;1H2;/q;;;;+1/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJZNYUDKNVNEMV-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Sn+](C)C.[OH-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H10OSn |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.82 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
56-24-6 |
Source


|
| Record name | Stannane, hydroxytrimethyl- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=56-24-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-Bromo-7-fluorobenzo[b]thiophene](/img/structure/B8064590.png)


![Oxalic acid;3-(trifluoromethyl)-2-oxa-6-azaspiro[3.3]heptane](/img/structure/B8064610.png)
![1-(4-Methoxybenzyl)-1H-pyrazolo[3,4-b]pyridin-3-amine](/img/structure/B8064616.png)
![6-Bromo-5-fluoro-benzo[b]thiophene](/img/structure/B8064617.png)






